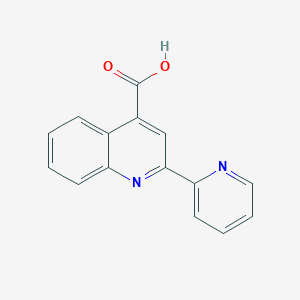

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Overview

Description

2-Pyridin-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol This compound is characterized by the presence of both pyridine and quinoline rings, which are fused together and attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid typically involves the reaction of 2-acetylpyridine with isatin . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 2-acetylpyridine and isatin.

Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product.

Purification: The crude product is purified using recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

This compound has been investigated for its potential as a drug candidate due to its unique structural features that may confer therapeutic benefits. It has shown promise in treating various diseases, including cancer and infections. Research indicates that derivatives of quinoline carboxylic acids can act as inhibitors of caspase enzymes, which are crucial in regulating apoptosis, thereby offering pathways for cancer therapy .

Case Studies:

- A study demonstrated that certain quinoline-4-carboxamide analogs exhibited strong binding affinities to cytochrome P450 enzymes, which are vital for drug metabolism . The structure-activity relationship (SAR) analyses revealed that modifications to the pyridine nitrogen position significantly influenced binding efficacy.

Biochemical Research

Enzyme Interaction Studies:

2-Pyridin-2-yl-quinoline-4-carboxylic acid serves as an essential tool in biochemical assays aimed at understanding enzyme interactions and cellular processes. It is particularly useful in studying the binding modes of various proteins involved in metabolic pathways.

Applications in Assays:

- The compound has been utilized to explore the interactions between enzyme substrates and inhibitors, providing insights into the mechanisms of action at the molecular level .

Material Science

Polymer Formulations:

This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to act as a building block for more complex organic molecules makes it valuable in developing high-performance materials.

Applications:

- Research has shown that incorporating quinoline derivatives can improve the durability and functionality of materials used in various industrial applications .

Fluorescent Probes

Imaging Applications:

Due to its inherent fluorescent properties, this compound is employed in developing imaging agents for biological studies. These agents allow scientists to visualize cellular components in real-time, facilitating advanced research in cell biology.

Case Studies:

- Fluorescent probes based on this compound have been successfully utilized to track cellular processes, enabling researchers to gain deeper insights into cellular dynamics and interactions .

Chemical Synthesis and Reactions

Reactivity:

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are critical for synthesizing more complex organic compounds and exploring new chemical pathways.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the carboxylic acid group into other functional groups under specific conditions. |

| Reduction | Can reduce the carboxylic acid to an alcohol or other derivatives. |

| Substitution | Involves replacing hydrogen atoms on the pyridine or quinoline rings with other substituents. |

Antimicrobial and Anticancer Properties:

Emerging research highlights the biological activities of this compound, particularly its antimicrobial and anticancer effects. Studies indicate that it may inhibit collagen synthesis, which is relevant for fibrosis-related conditions .

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-Pyridin-2-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-Pyridin-4-yl-quinoline-4-carboxylic acid: Similar structure but with a different position of the pyridine ring.

Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring.

2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyrimidine ring instead of a quinoline ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Pyridin-2-yl-quinoline-4-carboxylic acid (PQCA) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PQCA is characterized by a pyridine ring fused to a quinoline framework with a carboxylic acid functional group. Its molecular formula is C15H10N2O2, and it exhibits properties conducive to various chemical reactions, including oxidation, reduction, and substitution.

Antimicrobial Properties

Research indicates that PQCA exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that PQCA can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of PQCA Against Various Bacteria

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

PQCA has also been investigated for its anticancer properties. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism suggests that PQCA may serve as a potential chemotherapeutic agent.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cancer cell lines demonstrated that treatment with PQCA resulted in a dose-dependent decrease in cell viability. The IC50 values for various cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The biological activity of PQCA is attributed to its ability to interact with specific molecular targets. It primarily acts by inhibiting the polymerization of tubulin, which disrupts the mitotic spindle formation during cell division . Additionally, PQCA may interfere with various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Research Findings

Recent studies have explored the structural significance of PQCA and its derivatives in enhancing biological activity. For instance, modifications to the carboxylic acid group have been shown to improve solubility and bioavailability, which are critical factors in drug development .

Table 2: Structural Modifications and Their Effects on Biological Activity

| Modification | Effect on Activity |

|---|---|

| Methylation at C8 | Increased potency against cancer cells |

| Halogen substitution on pyridine | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Pyridin-2-yl-quinoline-4-carboxylic acid, and what are their key challenges?

The primary method involves condensation of 2-acetylpyridine with indole-2,3-dione under alkaline conditions, yielding the quinoline core . Challenges include controlling regioselectivity during cyclization and optimizing reaction time to avoid side products like decarboxylated derivatives. Purification often requires recrystallization or column chromatography due to polar byproducts. Alternative routes, such as the Pfitzinger reaction (using isatin derivatives), may improve yield but require stringent pH control .

Q. How can researchers confirm the structural integrity of synthesized this compound?

X-ray crystallography (e.g., using SHELX software for refinement ) is the gold standard for structural validation. Complementary methods include:

- NMR spectroscopy : Distinct aromatic proton signals (δ 8.5–9.0 ppm for pyridine/quinoline protons) and carboxylic acid resonance (δ ~12 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 250.3 (C15H10N2O2) .

- FTIR : Stretching vibrations for C=O (~1700 cm<sup>-1</sup>) and O-H (~2500–3000 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for metal complexes of this compound?

Discrepancies in antibacterial efficacy (e.g., against E. coli vs. S. aureus) may stem from:

- Metal-ligand stoichiometry : Variations in coordination (e.g., Cu<sup>2+</sup> vs. Zn<sup>2+</sup>) alter electron density and bioavailability .

- Experimental design : Standardize MIC assays using CLSI guidelines and include controls for solvent effects (e.g., DMSO toxicity). Cross-validate with computational docking studies to correlate activity with binding affinity to bacterial enzymes .

Q. How can computational methods enhance the design of derivatives with improved photostability?

- DFT calculations : Predict HOMO-LUMO gaps to identify electron-deficient regions prone to oxidative degradation (e.g., the pyridine ring in this compound) .

- MD simulations : Assess steric effects of substituents (e.g., methyl groups at position 6) on molecular packing and stability in solid-state vs. solution .

Q. What are the pitfalls in interpreting crystallographic data for polymorphic forms of this compound?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data and avoid misindexing .

- Disorder modeling : Apply ISOR/SUMP restraints for flexible carboxylic acid groups to reduce overfitting .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. Methodological Considerations

Q. How to address low yields in large-scale synthesis?

- Flow chemistry : Improves heat/mass transfer during exothermic cyclization steps.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 150 W, 30 min) .

- Catalyst screening : Test Pd/Cu catalysts for Suzuki couplings to functionalize the quinoline core .

Q. What analytical techniques are critical for detecting degradation products?

- HPLC-MS/MS : Monitor hydrolytic cleavage of the carboxylic acid group under acidic conditions .

- TGA-DSC : Identify thermal decomposition thresholds (>200°C) to optimize storage conditions .

Q. Data Contradiction Analysis

Q. Why do reported LogP values vary across studies?

Variations arise from:

- Measurement methods : Shake-flask vs. chromatographic (HPLC) methods yield differences of ±0.5 units.

- pH-dependent ionization : The carboxylic acid group (pKa ~4.5) significantly affects partitioning in unbuffered systems .

Q. How to reconcile conflicting results in fluorescence quenching studies?

- Inner filter effects : Correct for absorbance at excitation/emission wavelengths using reference standards.

- Static vs. dynamic quenching : Use Stern-Volmer plots to distinguish collisional (linear) vs. complexation (upward-curving) mechanisms .

Q. Experimental Design Tables

Table 1. Optimization of Pfitzinger Reaction Conditions

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 80°C | Maximizes cyclization |

| Solvent | EtOH/H2O vs. DMF | EtOH/H2O (3:1) | Reduces byproducts |

| Reaction Time | 2–24 h | 8 h | Balances decomposition |

Table 2. Antibacterial Activity of Metal Complexes

| Metal Ion | MIC (E. coli) | MIC (S. aureus) | Proposed Mechanism |

|---|---|---|---|

| Cu<sup>2+</sup> | 8 µg/mL | 16 µg/mL | DNA gyrase inhibition |

| Zn<sup>2+</sup> | 32 µg/mL | 8 µg/mL | Membrane disruption |

Properties

IUPAC Name |

2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYCFYURDIXHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225887 | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7491-86-3, 57882-27-6 | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.